Cas no 922473-69-6 (N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide 化学的及び物理的性質
名前と識別子
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- N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide
- 922473-69-6
- F2996-0646
- VU0507296-1
- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide
- AKOS024479518
- N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide
- N-[6-(Methylsulfonyl)-2-benzothiazolyl]-N-[2-(2-thienyl)ethyl]benzenepropanamide
- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide
-
- インチ: 1S/C23H22N2O3S3/c1-31(27,28)19-10-11-20-21(16-19)30-23(24-20)25(14-13-18-8-5-15-29-18)22(26)12-9-17-6-3-2-4-7-17/h2-8,10-11,15-16H,9,12-14H2,1H3
- InChIKey: ZBRSBHHYUPZKBO-UHFFFAOYSA-N
- SMILES: C1(CCC(N(C2=NC3=CC=C(S(C)(=O)=O)C=C3S2)CCC2SC=CC=2)=O)=CC=CC=C1
計算された属性
- 精确分子量: 470.07925609g/mol
- 同位素质量: 470.07925609g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 705
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 132Ų
- XLogP3: 4.9
じっけんとくせい
- 密度みつど: 1.369±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 675.6±65.0 °C(Predicted)
- 酸度系数(pKa): -0.40±0.10(Predicted)
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2996-0646-4mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F2996-0646-20mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F2996-0646-2μmol |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F2996-0646-10μmol |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F2996-0646-3mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F2996-0646-50mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F2996-0646-1mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2996-0646-2mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F2996-0646-10mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F2996-0646-25mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide |
922473-69-6 | 90%+ | 25mg |
$109.0 | 2023-04-28 |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamideに関する追加情報
N-(6-Methanesulfonyl-1,3-Benzothiazol-2-Yl)-3-Phenyl-N-2-(Thiophen-2-Yl)Ethylpropanamide: A Comprehensive Overview
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide (CAS No: 922473-69-6) is a complex organic compound with a diverse range of potential applications in the fields of pharmacology and material science. This compound has garnered significant attention due to its unique structural features and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of this intriguing molecule.
The molecular structure of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide is characterized by a benzothiazole ring system, which serves as the core framework. The benzothiazole moiety is further substituted with a methanesulfonyl group at position 6 and a propanamide group at position 2. The propanamide group is itself substituted with a phenyl group and a thiophene moiety, adding complexity to the molecule's structure. This intricate architecture contributes to the compound's unique chemical reactivity and biological activity.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of electron-withdrawing groups such as methanesulfonyl and thiophene in this compound enhances its ability to interact with these targets, making it a promising candidate for therapeutic applications.
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-Yl)-3-PHENYL-N-(THIOPHENYL)ethylpropanamide involves a multi-step process that typically begins with the preparation of the benzothiazole core. This is followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
One of the most exciting aspects of this compound is its pharmacological profile. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, it has shown promise in modulating ion channels involved in pain signaling, suggesting its potential as an analgesic.
Another area of interest lies in its application as a building block for advanced materials. The thiophene moiety within the molecule contributes to its electronic properties, making it a candidate for use in organic electronics or optoelectronic devices.
In conclusion, N-(6-methanesulfonyl-1,3-benzothiazol-2-Yl)-3-PHENYL-N-(THIOPHENYL)ethylpropanamide (CAS No: 922473–69–6) represents a fascinating intersection of chemistry and biology. Its complex structure and diverse functional groups offer numerous opportunities for further research and development across various scientific disciplines.
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